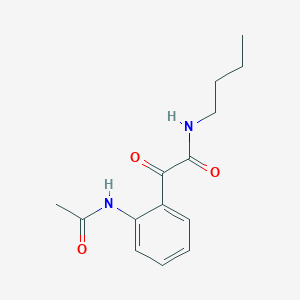
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-aminophenol to form 2-acetylamino-phenol, followed by a coupling reaction with butyl acetoacetate under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Acetylamino-phenyl)-N-ethyl-2-oxo-acetamide
- 2-(2-Acetylamino-phenyl)-N-propyl-2-oxo-acetamide
- 2-(2-Acetylamino-phenyl)-N-methyl-2-oxo-acetamide
Uniqueness
2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkyl groups.
Propiedades
Número CAS |
33090-82-3 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
2-(2-acetamidophenyl)-N-butyl-2-oxoacetamide |
InChI |
InChI=1S/C14H18N2O3/c1-3-4-9-15-14(19)13(18)11-7-5-6-8-12(11)16-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17) |
Clave InChI |
KLMTYDHOAKKBMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















